molecular formula C12H7FN2OS B1678330 PU139

PU139

Cat. No.: B1678330
M. Wt: 246.26 g/mol
InChI Key: QMCIVCACYJRAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PU139 is a potent inhibitor of histone acetyltransferase, an enzyme that plays a crucial role in the regulation of gene expression by acetylating histone proteins. This compound is known for its ability to block multiple histone acetyltransferases, including Gcn5, p300/CBP-associated factor, CREB-binding protein, and p300 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PU139 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. This involves the use of large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

PU139 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

PU139 has a wide range of scientific research applications, including:

Mechanism of Action

PU139 exerts its effects by inhibiting histone acetyltransferases, which are enzymes responsible for the acetylation of histone proteins. This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting various cellular processes. The molecular targets of this compound include Gcn5, p300/CBP-associated factor, CREB-binding protein, and p300. The pathways involved in its mechanism of action are related to the regulation of gene expression and epigenetic modifications .

Comparison with Similar Compounds

Similar Compounds

    Garcinol: Another histone acetyltransferase inhibitor with a different chemical structure.

    Acetaminophen: Known for its analgesic properties, also exhibits histone acetyltransferase inhibitory activity.

    Curcumin: A natural compound with histone acetyltransferase inhibitory effects.

Uniqueness of PU139

This compound is unique due to its potent and broad-spectrum inhibition of multiple histone acetyltransferases. This makes it a valuable tool for studying the role of these enzymes in various biological processes and for developing new therapeutic agents targeting histone acetyltransferases .

Properties

IUPAC Name

2-(4-fluorophenyl)-[1,2]thiazolo[5,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2OS/c13-8-3-5-9(6-4-8)15-12(16)10-2-1-7-14-11(10)17-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCIVCACYJRAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SN(C2=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.